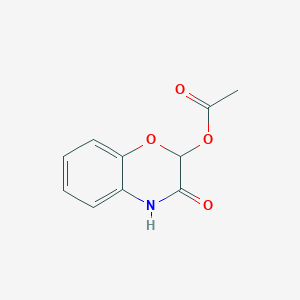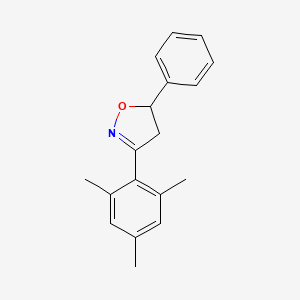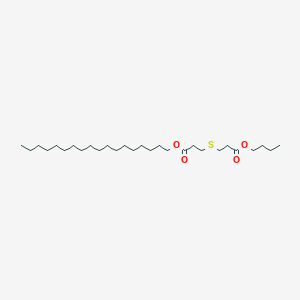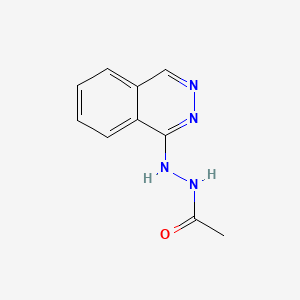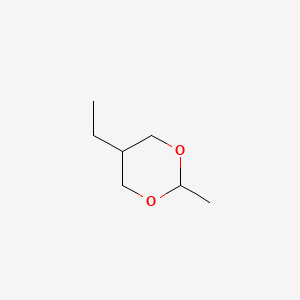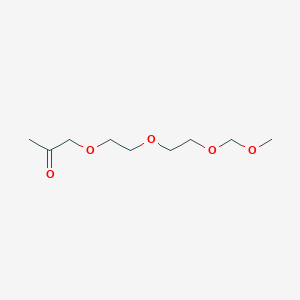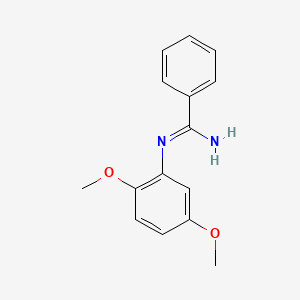![molecular formula C17H28S2 B14704056 [Bis(pentylsulfanyl)methyl]benzene CAS No. 21055-99-2](/img/structure/B14704056.png)
[Bis(pentylsulfanyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(pentylsulfanyl)methyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a bis(pentylsulfanyl)methyl group. This compound is notable for its unique structure, which includes two pentylsulfanyl groups attached to a central carbon atom, which is further bonded to a benzene ring. The presence of sulfanyl groups imparts distinct chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(pentylsulfanyl)methyl]benzene typically involves the reaction of benzyl chloride with pentyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is displaced by the pentylsulfanyl group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
[Bis(pentylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Nitro derivatives, sulfonic acid derivatives
Scientific Research Applications
[Bis(pentylsulfanyl)methyl]benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [Bis(pentylsulfanyl)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
- [Bis(ethylsulfanyl)methyl]benzene
- [Bis(propylsulfanyl)methyl]benzene
- [Bis(butylsulfanyl)methyl]benzene
Uniqueness
Compared to its analogs, [Bis(pentylsulfanyl)methyl]benzene has longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological targets. The presence of pentyl groups may also enhance its lipophilicity, making it more suitable for applications requiring membrane permeability.
Properties
CAS No. |
21055-99-2 |
|---|---|
Molecular Formula |
C17H28S2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
bis(pentylsulfanyl)methylbenzene |
InChI |
InChI=1S/C17H28S2/c1-3-5-10-14-18-17(19-15-11-6-4-2)16-12-8-7-9-13-16/h7-9,12-13,17H,3-6,10-11,14-15H2,1-2H3 |
InChI Key |
USAUSRMINOVIMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC(C1=CC=CC=C1)SCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)
